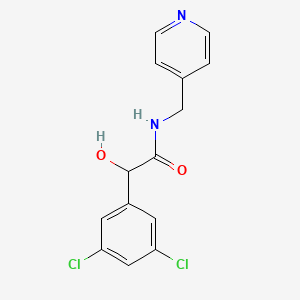

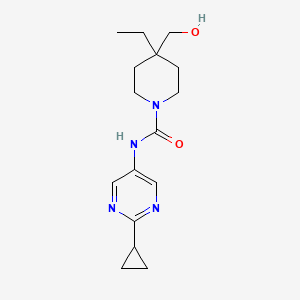

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in positron emission tomography (PET) imaging. This compound has shown promising results in preclinical studies as a radiotracer for imaging neuroinflammation, which is believed to play a role in various neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is believed to play a role in various cellular processes, including steroidogenesis, apoptosis, and inflammation. Binding of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide to TSPO allows for the visualization and quantification of activated microglia and astrocytes during neuroinflammation.

Biochemical and Physiological Effects:

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been shown to have high affinity and selectivity for TSPO in preclinical studies. It has also been shown to have good pharmacokinetic properties, including high brain uptake and rapid clearance from non-target tissues. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been well-tolerated in preclinical studies, with no observed toxicity or adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its high selectivity and affinity for TSPO, which allows for the specific visualization and quantification of activated microglia and astrocytes during neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has good pharmacokinetic properties, making it an ideal candidate for PET imaging. However, one limitation of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is not specific to any particular disease or pathology, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in scientific research. One potential application is the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in longitudinal studies to track changes in neuroinflammation over time. Another potential direction is the development of more specific TSPO ligands that can target specific subtypes of activated microglia and astrocytes. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of neuroinflammation. Finally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in clinical trials to evaluate its potential as a diagnostic tool for various neurological disorders.

Synthesemethoden

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide can be synthesized using a multistep process involving the reaction of 3,5-dichlorophenylacetic acid with pyridine-4-carboxaldehyde, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 120-122°C.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been primarily studied for its potential use as a radiotracer in PET imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This makes 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide a promising tool for imaging neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c15-11-5-10(6-12(16)7-11)13(19)14(20)18-8-9-1-3-17-4-2-9/h1-7,13,19H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDSHVZFXHYRLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C(C2=CC(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)

![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)

![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)

![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)

![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)

![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)

![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)

![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)

![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)